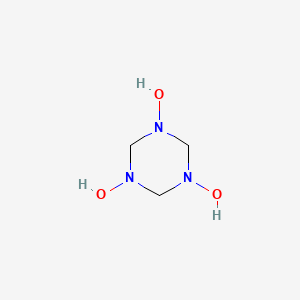

1,3,5-Triazinane-1,3,5-triol

Overview

Description

1,3,5-triazinane-1,3,5-triol is a member of 1,3,5-triazinanes.

Scientific Research Applications

Hydrogen Sulfide Scavenging

1,3,5-Triazinanes have been explored for their ability to scavenge hydrogen sulfide. A study compared the rates of reaction of different triazinanes, including 1,3,5-triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane with sodium hydrogen sulfide. The products of these reactions were thiadiazinanes and dithiazinanes, indicating potential applications in controlling hydrogen sulfide levels in various environments (Bakke & Buhaug, 2004).

Applications in Aminomethylation and Cycloaddition Reactions

Recent advances have been made in the use of 1,3,5-triazinanes in aminomethylation and cycloaddition reactions. These reactions are pivotal in constructing various nitrogen-containing compounds, highlighting the versatility of 1,3,5-triazinane-1,3,5-triol in organic synthesis and chemical engineering (Chen, Liang & Xiao, 2020).

Energized Synthesis and Characterization

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione and its derivatives have been synthesized and characterized, with potential applications in the field of explosives due to their thermal properties and low melting points. This shows the relevance of 1,3,5-triazinane derivatives in materials science, particularly in the development of novel explosive materials (Wei-xiao, 2009).

Synthesis of Triols with C3 Symmetry

The reaction of 1,3,5-triazinane derivatives with nucleophiles under specific conditions has been used to synthesize triols with C3 symmetry. This application is important in the synthesis of complex organic molecules with specific geometric configurations, which can be useful in various chemical processes (Vázquez-Tato et al., 2011).

Optical Properties in Organic Compounds

The synthesis of 1,3,5-triaryl-1,3,5-triazinane derivatives and their impact on the electronic structure and linear optical properties of heterocycles have been explored. This research highlights the potential application of 1,3,5-triazinane-1,3,5-triol in developing materials with specific optical properties, useful in fields like photonics and optoelectronics (Rabouel et al., 2020).

Polymeric Interactions in Crystal Structures

The study of polymeric interactions in crystals of 1,3,5-triazinane derivatives provides insights into the molecular arrangements and properties of these compounds in solid states. This research is significant in the field of crystallography and material science (Sa̧czewski, Gdaniec & Mazalon, 2016).

Stereodynamics Analysis

Dynamic NMR studies on various 1,3,5-triazinane derivatives have revealed insights into their stereodynamics, such as ring inversion and rotation processes. This research is crucial for understanding the behavior of these molecules under different conditions, which is important in chemical synthesis and the study of molecular dynamics (Shainyan et al., 2005).

Corrosion Inhibition in the Oil and Gas Industry

1,3,5-Triazinane derivatives have been applied as corrosion inhibitors in the oil and gas industry. Their effectiveness in different conditions, such as static and hydrodynamic, highlights their potential as protective agents against metal corrosion in industrial settings (Onyeachu et al., 2020).

properties

IUPAC Name |

1,3,5-trihydroxy-1,3,5-triazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3/c7-4-1-5(8)3-6(9)2-4/h7-9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNZZNCBHGKBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978062 | |

| Record name | 1,3,5-Triazinane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triazinane-1,3,5-triol | |

CAS RN |

62479-72-5 | |

| Record name | 1,3,5-Triazinane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)

![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)

![(4E)-2-(furan-2-yl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B1227243.png)

![(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1227246.png)

![N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1227247.png)

![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)